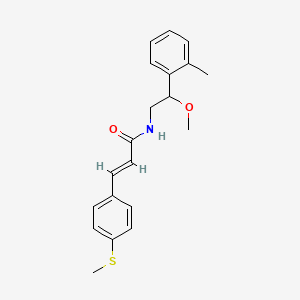
(E)-N-(2-methoxy-2-(o-tolyl)ethyl)-3-(4-(methylthio)phenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(2-methoxy-2-(o-tolyl)ethyl)-3-(4-(methylthio)phenyl)acrylamide is a useful research compound. Its molecular formula is C20H23NO2S and its molecular weight is 341.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-N-(2-methoxy-2-(o-tolyl)ethyl)-3-(4-(methylthio)phenyl)acrylamide is a synthetic compound belonging to the acrylamide class, which has garnered interest due to its potential biological activities. This article reviews its biological activity, synthesis, and possible applications based on current literature.
Chemical Structure and Properties
The compound has the following molecular formula: C20H23NO2S, with a molecular weight of 341.47 g/mol. Its structure features an acrylamide moiety, which is known for various biological activities including antimicrobial and insecticidal properties.
Antimicrobial Properties
Acrylamide derivatives have been studied extensively for their antimicrobial effects. Although specific data on this compound is limited, similar compounds have demonstrated effectiveness against a range of bacteria and fungi. The presence of the acrylamide group suggests that this compound may exhibit comparable antimicrobial activity, warranting further investigation into its efficacy against specific pathogens .
Insecticidal Potential
Research indicates that certain acrylamide derivatives possess insecticidal properties. The structural features of this compound, particularly the aromatic rings and the acrylamide group, suggest potential for similar activity. Future studies could explore its effectiveness as an insecticide in agricultural applications .
The exact mechanism of action for this compound remains undocumented. However, compounds in this class typically interact with biological targets such as enzymes or receptors, potentially inhibiting their function or altering signaling pathways. Understanding these interactions will be crucial for elucidating the compound's biological effects .
Research Findings and Case Studies
While direct case studies on this specific compound are scarce, related research provides insights into its potential applications:
- Antitumor Activity : Some acrylamide derivatives have shown promise in cancer therapy by inhibiting specific kinases involved in tumor growth. For instance, benzamide derivatives have been reported to exhibit antitumor effects in clinical settings .
- Inhibition Studies : A study on structurally similar compounds indicated significant inhibition of Gα12-stimulated SRE.L activity in prostate cancer cells, suggesting that this compound could be explored for similar antitumor properties .
Propiedades
IUPAC Name |
(E)-N-[2-methoxy-2-(2-methylphenyl)ethyl]-3-(4-methylsulfanylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2S/c1-15-6-4-5-7-18(15)19(23-2)14-21-20(22)13-10-16-8-11-17(24-3)12-9-16/h4-13,19H,14H2,1-3H3,(H,21,22)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHZRHZTMSWSRV-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)C=CC2=CC=C(C=C2)SC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(CNC(=O)/C=C/C2=CC=C(C=C2)SC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














